4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline
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Overview
Description
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is an organic compound that features a pyrazole ring substituted with a methylsulfonyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Aniline: The final step involves coupling the methylsulfonyl-substituted pyrazole with aniline through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anti-inflammatory agents with selectivity against COX-2 enzyme.
Biological Studies: The compound and its derivatives are studied for their biological activities, including anti-inflammatory and neuroprotective effects.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins . The exact pathways and molecular interactions depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)aniline: Shares the methylsulfonyl and aniline moieties but lacks the pyrazole ring.
4-(Methylsulfonyl)benzaldehyde: Contains the methylsulfonyl group but has a benzaldehyde moiety instead of an aniline.
Uniqueness
4-(4-(Methylsulfonyl)-1H-pyrazol-3-yl)aniline is unique due to the presence of both the pyrazole ring and the aniline moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C10H11N3O2S |
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Molecular Weight |
237.28 g/mol |
IUPAC Name |
4-(4-methylsulfonyl-1H-pyrazol-5-yl)aniline |
InChI |
InChI=1S/C10H11N3O2S/c1-16(14,15)9-6-12-13-10(9)7-2-4-8(11)5-3-7/h2-6H,11H2,1H3,(H,12,13) |
InChI Key |
RTEZBGPPZHZVCA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NN=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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